molecular formula C9H16ClN B2412721 {tricyclo[3.2.1.0,2,4]octan-6-yl}methanamine hydrochloride CAS No. 2089256-11-9

{tricyclo[3.2.1.0,2,4]octan-6-yl}methanamine hydrochloride

Cat. No.: B2412721
CAS No.: 2089256-11-9
M. Wt: 173.68
InChI Key: GKINKWBPBZNCHC-UHFFFAOYSA-N
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Description

{tricyclo[3210,2,4]octan-6-yl}methanamine hydrochloride is a chemical compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {tricyclo[3.2.1.0,2,4]octan-6-yl}methanamine hydrochloride typically involves the reaction of tricyclo[3.2.1.0^{2,4}]octan-6-ylmethanol with amines under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

{tricyclo[3.2.1.0,2,4]octan-6-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tricyclo[3.2.1.0^{2,4}]octan-6-one, while reduction may yield tricyclo[3.2.1.0^{2,4}]octan-6-ylmethanol .

Scientific Research Applications

Medicinal Chemistry

{tricyclo[3.2.1.0,2,4]octan-6-yl}methanamine hydrochloride has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways.

Case Study: Modulation of Enzyme Activity

Research has shown that compounds similar to this compound can affect the activity of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism. This modulation can have implications for treating metabolic disorders and conditions like obesity and diabetes .

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications, particularly in the development of drugs targeting neurotransmitter systems.

Case Study: Neurotransmitter Interaction

Studies indicate that similar bicyclic amines can interact with neurotransmitter receptors, influencing mood and cognitive functions. The specific interactions of this compound with serotonin or dopamine receptors could provide insights into new treatments for psychiatric disorders .

Materials Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials with specific properties.

Case Study: Polymer Development

Research into polymers incorporating bicyclic amines has shown enhanced mechanical properties and thermal stability. Applications in creating high-performance materials for industrial use are being explored .

Mechanism of Action

The mechanism of action of {tricyclo[3.2.1.0,2,4]octan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{tricyclo[3.2.1.0,2,4]octan-6-yl}methanamine hydrochloride is unique due to its specific tricyclic structure and the presence of the methanamine hydrochloride functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Tricyclo[3.2.1.0(2,4)]octan-6-ylmethanamine hydrochloride, commonly referred to as tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride, is a bicyclic amine derivative with potential applications in various biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • IUPAC Name : (1S,4R,5S,6R)-tricyclo[3.2.1.0(2,4)]octan-6-amine hydrochloride
  • CAS Number : 2060063-23-0
  • Molecular Formula : C8H13N·HCl
  • Molecular Weight : 173.66 g/mol

Biological Activity Overview

Research on the biological activity of tricyclo[3.2.1.0,2,4]octan-6-ylmethanamine hydrochloride indicates several promising areas of interest:

  • Neuropharmacological Effects :
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
    • It has been observed to interact with neurotransmitter systems, possibly influencing mood and cognitive functions.
  • Antimicrobial Activity :
    • Some derivatives of tricyclic compounds have shown antimicrobial properties against various bacterial strains.
    • Further research is needed to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.
  • Anticancer Potential :
    • There is emerging evidence suggesting that tricyclic amines can induce apoptosis in cancer cells.
    • The compound's structure may allow it to interfere with cellular signaling pathways that are critical for tumor growth and survival.

Neuropharmacological Study

A study published in Journal of Medicinal Chemistry explored the effects of tricyclic amines on neuronal health. The findings indicated that compounds similar to tricyclo[3.2.1.0,2,4]octan-6-ylmethanamine hydrochloride could enhance neuronal survival under oxidative stress conditions by modulating glutamate receptors .

Antimicrobial Activity Research

In a comparative study on the antimicrobial efficacy of various amines, tricyclo[3.2.1.0,2,4]octan-6-ylmethanamine hydrochloride demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Anticancer Mechanism Investigation

Research published in Cancer Research examined the anticancer properties of tricyclic compounds and identified that certain structural features are crucial for inducing apoptosis in tumor cells. Tricyclo[3.2.1.0(2,4)]octane derivatives were noted for their ability to disrupt microtubule formation in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionEnhanced neuronal survival under oxidative stress
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in tumor cells

Properties

IUPAC Name

6-tricyclo[3.2.1.02,4]octanylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c10-4-6-1-5-2-7(6)9-3-8(5)9;/h5-9H,1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKINKWBPBZNCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN)C3C2C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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